molecular formula C20H14O4 B1620431 o-Phenylene dibenzoate CAS No. 643-94-7

o-Phenylene dibenzoate

Cat. No.: B1620431
CAS No.: 643-94-7
M. Wt: 318.3 g/mol
InChI Key: LVTPRIAGCBEGPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Phenylene dibenzoate can be synthesized through the esterification of o-phenylenediol with benzoic acid or its derivatives. One common method involves the reaction of o-phenylenediol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: o-Phenylene dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield o-phenylenediol and benzoic acid.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: o-Phenylenediol and benzoic acid.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

o-Phenylene dibenzoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of o-phenylene dibenzoate involves its interaction with specific molecular targets and pathways For example, its hydrolysis products, o-phenylenediol and benzoic acid, can interact with enzymes and receptors in biological systems, leading to various physiological effects

Comparison with Similar Compounds

    1,2-Phenylene dibenzoate: Similar structure but with different positional isomerism.

    1,3-Phenylenedibenzoate: Another isomer with distinct chemical properties.

    1,4-Phenylenedibenzoate: Yet another isomer with unique characteristics.

Uniqueness: o-Phenylene dibenzoate is unique due to its ortho-configuration, which influences its chemical reactivity and physical properties. This configuration allows for specific interactions and reactions that are not possible with its meta- or para-isomers.

Properties

IUPAC Name

(2-benzoyloxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(22)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTPRIAGCBEGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214529
Record name o-Phenylene dibenzoate
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Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-94-7
Record name 1,2-Benzenediol, 1,2-dibenzoate
Source CAS Common Chemistry
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Record name o-Phenylene dibenzoate
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Record name NSC405698
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Record name o-Phenylene dibenzoate
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Record name o-phenylene dibenzoate
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Record name O-PHENYLENE DIBENZOATE
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Synthesis routes and methods

Procedure details

To 5.5 g pyrocatechol were added 50 ml tetrahydrofuran and 12.1 ml pyridine with stirring. Then to the resulting homogeneous mixture was slowly added 14.5 ml benzoyl chloride, and the reaction was stirred at room temperature for 1 hour, then heated refluxing for 4 hours. Next, 70 ml water was added to dissolve the resulting salt. The reaction mixture was extracted with toluene. Organic phase was separated, washed with saturated saline for two times, dried over anhydrous sodium sulfate. Removing solvent gave a white solid. After recrystallizing from ethyl acetate, 1,2-phenylene dibenzoate was obtained as a white crystal, the yield was 94%, and m.p. was 75-77° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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